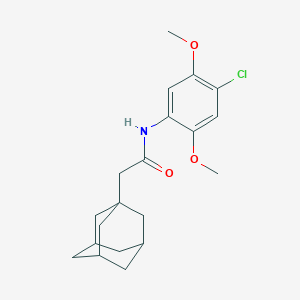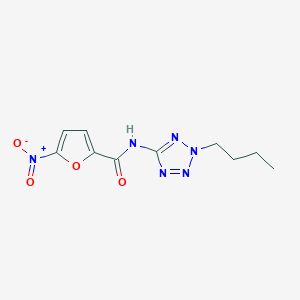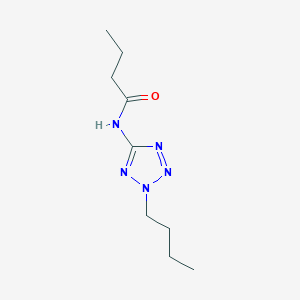
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, commonly referred to as ACDPA, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA. ACDPA has shown potential in various scientific applications, including in the treatment of neurodegenerative diseases and as a potential therapeutic agent for addiction.
作用机制
ACDPA's mechanism of action is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. ACDPA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects in addiction and neurodegenerative diseases.
Biochemical and Physiological Effects
ACDPA has been shown to have various biochemical and physiological effects in animal models. ACDPA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
ACDPA has several advantages for use in lab experiments. ACDPA is a synthetic compound that can be easily synthesized in high purity. Additionally, ACDPA has been extensively studied and validated through various analytical techniques.
However, ACDPA also has limitations for use in lab experiments. ACDPA's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, ACDPA's effects may vary depending on the animal model used, which may limit its generalizability to humans.
未来方向
There are several future directions for research on ACDPA. In neurodegenerative diseases, future research could focus on the potential use of ACDPA in other conditions such as Parkinson's disease and Huntington's disease. Additionally, future research could investigate the potential use of ACDPA in combination with other therapeutic agents.
In addiction research, future research could investigate the potential use of ACDPA in other drugs of abuse, such as opioids and nicotine. Additionally, future research could investigate the potential use of ACDPA in combination with behavioral therapies for addiction.
Overall, ACDPA has shown significant potential in various scientific applications and warrants further investigation.
合成方法
The synthesis of ACDPA involves the reaction of 2-(1-adamantyl)amine with 4-chloro-2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. This method yields ACDPA with high purity and has been validated through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
ACDPA has been extensively studied for its potential therapeutic effects in various scientific fields. In neurodegenerative diseases, ACDPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In addiction research, ACDPA has been investigated as a potential therapeutic agent for drug abuse. ACDPA has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Furthermore, ACDPA has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
属性
分子式 |
C20H26ClNO3 |
|---|---|
分子量 |
363.9 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26ClNO3/c1-24-17-7-16(18(25-2)6-15(17)21)22-19(23)11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,22,23) |
InChI 键 |
RDKJBZWZQLIWSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
